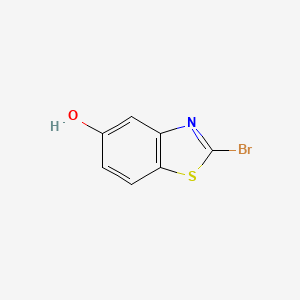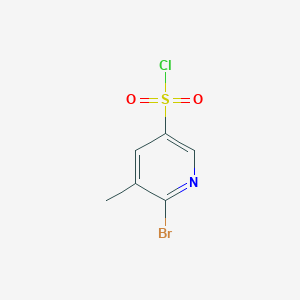
6-Bromo-5-methylpyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-methylpyridine-3-sulfonyl chloride is a chemical compound used in a variety of scientific experiments. It has a molecular formula of C6H5BrClNO2S and a molecular weight of 270.53 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 3rd position with a sulfonyl chloride group, at the 5th position with a methyl group, and at the 6th position with a bromine atom .Applications De Recherche Scientifique
Synthesis and Derivatives Formation
6-Bromo-5-methylpyridine-3-sulfonyl chloride has been utilized in various synthetic processes. For instance, in the study of nucleosides and nucleotides, it played a role in the selective sulfonylation of 8-bromoadenosine derivatives, contributing to the synthesis of purine cyclonucleosides (Ikehara & Kaneko, 1970). Similarly, it has been employed in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist (Hirokawa, Horikawa & Kato, 2000).
Medicinal Chemistry Applications
This compound has applications in medicinal chemistry. For example, derivatives of 3-amino-2-methylpyridine, related to this compound, have been identified as ligands of the BAZ2B bromodomain, an area of interest in drug discovery (Marchand, Lolli & Caflisch, 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
6-bromo-5-methylpyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDXPYQRCVVKHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol](/img/structure/B1380713.png)
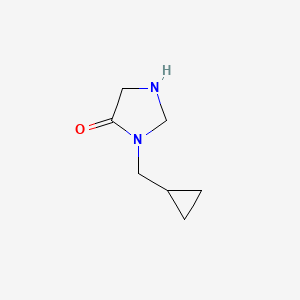
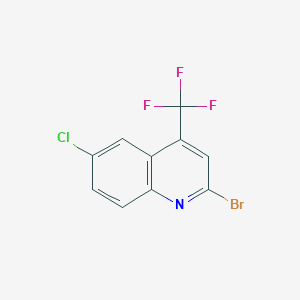

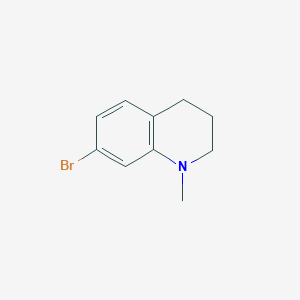




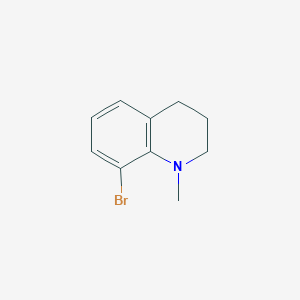
![6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one](/img/structure/B1380730.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)
